molecular formula C17H22N2O3S B2561016 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1396863-48-1

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2561016
CAS No.: 1396863-48-1
M. Wt: 334.43
InChI Key: CNHDWFJFAPFKOT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone substituted with three distinct groups:

  • 3-(2-Phenoxyethyl): A phenoxyethyl group introducing aromaticity and lipophilicity.
  • 1-(Thiophen-3-ylmethyl): A thiophene-derived substituent, providing electron-rich heteroaromaticity for π-π interactions .

Its molecular formula is C₁₉H₂₄N₂O₂S, with a molecular weight of 344.47 g/mol (calculated via InChI/SMILES data in ). The compound’s structure (SMILES: N(CCOC1=CC=CC=C1)C(NCC1(C2C=CSC=2)CCCC1)=O) highlights the spatial arrangement of substituents, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-21-11-9-19(13-15-7-12-23-14-15)17(20)18-8-10-22-16-5-3-2-4-6-16/h2-7,12,14H,8-11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHDWFJFAPFKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method involves the reaction of 1-(2-methoxyethyl)-3-(2-phenoxyethyl)amine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of methoxy or phenoxy groups with other nucleophiles.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and urea moiety suggests potential interactions with protein active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea/Thiourea Derivatives

Substituent-Driven Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Key Substituents Molecular Weight Key Features
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea Thiophen-3-ylmethyl, methoxyethyl, phenoxyethyl 344.47 Balanced hydrophilicity (methoxy) and aromaticity (thiophene, phenoxy).
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Chloro-trifluoromethylphenyl, pyridinylmethyl thio ~500 (estimated) High lipophilicity (CF₃, Cl); potential kinase inhibition via pyridine-thio interaction.
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea Chlorobenzoyl, 3-methoxyphenyl (thiourea) 320.78 Thiourea backbone enhances H-bond donation; Cl and OCH₃ modulate reactivity.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea Bis(trifluoromethyl)phenyl, methoxyethyl 356.26 Strong electron-withdrawing CF₃ groups; high metabolic stability.
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Hydroxyethyl, trifluoromethoxyphenyl ~420 (estimated) Hydroxy groups enhance solubility; CF₃O increases resistance to oxidation.

Biological Activity

1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound with significant biological activity, particularly in the context of kinase inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N2O3SC_{17}H_{22}N_2O_3S, which reflects the presence of methoxy, phenoxy, and thiophenyl groups. These functional groups contribute to its biological interactions and efficacy.

Research indicates that this compound functions primarily as an inhibitor of MKNK1 kinase (MAP Kinase interacting Kinase 1). Inhibition of MKNK1 is linked to various cellular processes, including cell growth, proliferation, and survival. This makes it a candidate for treating diseases characterized by uncontrolled cell growth, such as cancer .

Key Findings:

  • Kinase Inhibition : The compound exhibits selective inhibition of MKNK1 with IC50 values demonstrating effective potency in cellular assays. For instance, related compounds have shown IC50 values ranging from 0.035 mM to 0.68 mM against MKNK1 .
  • Antitumor Activity : Compounds similar to 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea have demonstrated broad-spectrum antitumor activity across various cancer cell lines, including non-small lung cancer and leukemia .

Biological Activities

The compound has been evaluated for several biological activities beyond kinase inhibition:

  • Anticancer Activity : Studies show that derivatives exhibit significant cytotoxic effects against multiple cancer cell lines with varying GI50 values. For example, compounds derived from similar structural frameworks have shown GI50 values as low as 15.1 µM against breast cancer cells .
  • Anti-inflammatory Properties : The presence of thiophenes in the structure suggests potential anti-inflammatory effects, which are common in compounds designed to inhibit specific kinases involved in inflammatory pathways .

Case Studies

Several studies have highlighted the efficacy of related compounds:

CompoundCell LineGI50 (µM)Mechanism
Compound AEKVX (lung cancer)1.7MKNK1 inhibition
Compound BRPMI-8226 (leukemia)21.5MKNK1 inhibition
Compound COVCAR-4 (ovarian cancer)25.9MKNK1 inhibition
Compound DPC-3 (prostate cancer)28.7MKNK1 inhibition
Compound ET-47D (breast cancer)15.1MKNK1 inhibition

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